molecular formula C12H16BrNO2 B2430056 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide CAS No. 451460-04-1

2-bromo-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B2430056
CAS No.: 451460-04-1
M. Wt: 286.169
InChI Key: IMNJXPFMNPDBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-methoxy-5-methylphenyl)butanamide is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.169. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediates

  • 2-Bromo-6-methoxynaphthalene, closely related to 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide, serves as an important intermediate in synthesizing non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. Various methods, including eco-friendly approaches, have been developed for its synthesis, showcasing its significance in pharmaceutical manufacturing (Xu & He, 2010).

Photodynamic Therapy

  • A derivative of the molecule, used in zinc phthalocyanine, has shown potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield, important for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antiviral Activity

  • Derivatives of similar compounds have been investigated for their antiviral properties, particularly against retroviruses in cell culture, highlighting the potential of these compounds in developing antiretroviral medications (Hocková et al., 2003).

Chemical Behavior in Aqueous Solutions

  • The chemical behavior of substituted 4-chloro-N-phenylbutanamides in aqueous solutions has been studied, which could provide insight into the properties and reactions of related compounds like this compound in similar environments (Sedlák et al., 2002).

Lipoxygenase Inhibition

  • Compounds structurally similar to this compound have been studied for their ability to inhibit lipoxygenase, an enzyme involved in the inflammatory process, indicating potential anti-inflammatory applications (Aziz‐ur‐Rehman et al., 2016).

Antioxidant Activity

  • Bromophenol derivatives from marine algae, structurally related to this compound, have shown significant antioxidant activities, suggesting potential use in preventing oxidative deterioration of food (Li et al., 2011).

Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways

  • The butanamide derivative S 19812, which shares structural similarities with this compound, exhibits dual inhibition of cyclooxygenase and lipoxygenase pathways, important for pain and inflammation management (Tordjman et al., 2003).

Properties

IUPAC Name

2-bromo-N-(2-methoxy-5-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-4-9(13)12(15)14-10-7-8(2)5-6-11(10)16-3/h5-7,9H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNJXPFMNPDBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)C)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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